molecular formula C16H12O5 B1677497 Oroxylin A CAS No. 480-11-5

Oroxylin A

Cat. No.: B1677497
CAS No.: 480-11-5
M. Wt: 284.26 g/mol
InChI Key: LKOJGSWUMISDOF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oroxylin A (OA) is a bioactive flavone that has been found to interact with several cellular targets. It acts as a dopamine reuptake inhibitor and a negative allosteric modulator of the benzodiazepine site of the GABA A receptor . It also interacts with estrogen receptors , inducing estrogen-responsive gene expression and promoter activity . Furthermore, it has been found to modulate important signaling pathways and molecules, such as NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt , and others .

Mode of Action

OA’s interaction with its targets leads to a variety of changes within the cell. For instance, its action as a dopamine reuptake inhibitor increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling . As a negative allosteric modulator of the GABA A receptor, it reduces the receptor’s response to GABA, potentially affecting neuronal excitability . Its interaction with estrogen receptors can lead to changes in gene expression .

Biochemical Pathways

OA modulates several biochemical pathways. It has been found to affect the NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt pathways . These pathways play crucial roles in cellular processes such as inflammation, cell proliferation, and apoptosis. By modulating these pathways, OA can exert anti-inflammatory, antiproliferative, and proapoptotic effects .

Pharmacokinetics

The pharmacokinetics of OA have been studied in rats. It was found that OA is quickly excreted in vivo after administering a single dose of OA intravenously . The dose-normalized AUC0-48 h descended in orders of OA and its two metabolites, OA 7-O-glucuronide (OG) and OA sodium sulfonate (OS), suggesting that microbial conversion, intestinal epithelial permeability, and hepatic glucuronidation are determinant factors for their systemic exposures .

Result of Action

OA’s action on its targets and pathways results in a variety of molecular and cellular effects. It has been found to demonstrate antiproliferative, anti-inflammatory, and proapoptotic effects , restricting the spread of cancer cells to distant organs . It also induces G2/M cell cycle arrest and suppresses the growth of colon cancer cells .

Action Environment

The action of OA can be influenced by environmental factors. For instance, its anticancer effects have been examined both in vitro and in vivo, indicating its potential for the management of various diseases . The efficacy and stability of OA can also be affected by factors such as the presence of other compounds, the pH of the environment, and the temperature .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Biochemical Analysis

Biochemical Properties

Oroxylin A interacts with a variety of enzymes, proteins, and other biomolecules. It modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It demonstrates antiproliferative, anti-inflammatory, and proapoptotic effects, restricting also the spread of cancer cells to distant organs . It also sensitizes leukemia cells to TNFα and markedly enhances TNFα-induced growth inhibition and differentiation of acute myelogenous leukemia (AML) cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. It has demonstrated activity as a dopamine reuptake inhibitor, and is also a negative allosteric modulator of the benzodiazepine site of the GABA A receptor . It also inhibits the activation of nuclear factor κB (NF-κB) and the DNA binding activity by TNFα .

Temporal Effects in Laboratory Settings

This compound has been shown to promote proliferation and suppress apoptosis in a dose-dependent and time-dependent manner . It also inhibits the growth of transplanted human breast tumors associated with glycolytic suppression .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve ADD and ADHD-like behaviors by impacting dopamine uptake in the brain . In addition, high-fat diet increased the incidence of colon cancer and accelerated tumor development. Importantly, besides the growth inhibitory effects on colon cancer xenograft, this compound prevented carcinogenesis and delayed progress of primary colon cancer as well .

Metabolic Pathways

This compound is involved in several metabolic pathways. It modulates the important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it has been shown to inhibit the activation of NF-κB and the DNA binding activity by TNFα, suggesting that it may interact with these proteins .

Subcellular Localization

This compound has been shown to induce p53 mitochondrial translocation and inhibit SOD2 activity . This suggests that this compound may be localized to the mitochondria in cells, where it can exert its effects.

Properties

IUPAC Name

5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-8,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOJGSWUMISDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197375
Record name 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-11-5
Record name Oroxylin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydroxy-6-methoxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OROXYLIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K24Z586G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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